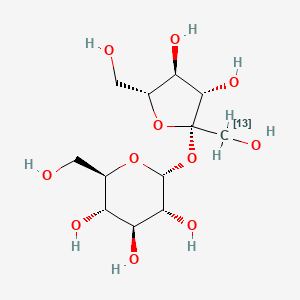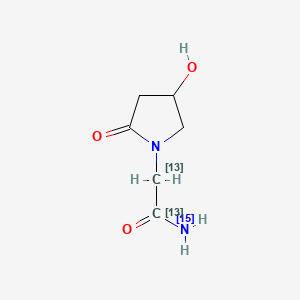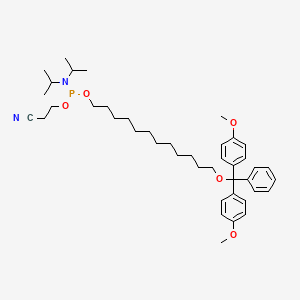
トロバフロキサシン-d4 メシル酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trovafloxacin-d4 Mesylate is a deuterated form of Trovafloxacin Mesylate, a broad-spectrum antibiotic belonging to the fluoroquinolone class. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Trovafloxacin. The deuterium atoms in Trovafloxacin-d4 Mesylate replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
科学的研究の応用
Trovafloxacin-d4 Mesylate has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Trovafloxacin in biological systems.
Metabolism Studies: Helps in identifying the metabolic pathways and metabolites of Trovafloxacin.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Trovafloxacin.
Toxicology Studies: Assists in evaluating the toxicity and safety profile of Trovafloxacin.
作用機序
Target of Action
Trovafloxacin-d4 Mesylate primarily targets DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair . DNA gyrase is involved in the supercoiling of DNA, while topoisomerase IV plays a key role in partitioning the chromosomal DNA during bacterial cell division .
Mode of Action
Trovafloxacin-d4 Mesylate exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria . It achieves this by blocking the activity of DNA gyrase and topoisomerase IV . This inhibition prevents the normal functioning of these enzymes, thereby disrupting DNA replication and transcription, and ultimately leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Trovafloxacin-d4 Mesylate is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Trovafloxacin-d4 Mesylate prevents the uncoiling of supercoiled DNA, which is a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the cessation of bacterial growth and proliferation .
Pharmacokinetics
Trovafloxacin is metabolized by conjugation, with the role of cytochrome P450 oxidative metabolism being minimal . The major metabolites include the ester glucuronide, which appears in the urine (13% of the administered dose), and the N-acetyl metabolite, which appears in the feces and serum (9% and 2.5% of the administered dose, respectively) .
Result of Action
The result of Trovafloxacin-d4 Mesylate’s action is the inhibition of bacterial growth and proliferation . By blocking the activity of DNA gyrase and topoisomerase IV, Trovafloxacin-d4 Mesylate disrupts DNA replication and transcription, leading to bacterial cell death .
生化学分析
Biochemical Properties
Trovafloxacin-d4 Mesylate interacts with DNA gyrase and topoisomerase IV, enzymes that are crucial for the replication, transcription, and repair of bacterial DNA . By inhibiting these enzymes, Trovafloxacin-d4 Mesylate prevents the uncoiling of supercoiled DNA, thereby inhibiting bacterial growth .
Cellular Effects
Trovafloxacin-d4 Mesylate has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit ATP release and migration of chemotactic-stimulated microglial cells . This suggests that Trovafloxacin-d4 Mesylate can influence cell function by modulating cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Trovafloxacin-d4 Mesylate involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are responsible for the uncoiling of supercoiled DNA in bacteria. By blocking their activity, Trovafloxacin-d4 Mesylate prevents the replication, transcription, and repair of bacterial DNA, thereby exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Trovafloxacin-d4 Mesylate has been shown to have significant temporal effects. For instance, it has been found to reduce tissue damage markers and improve locomotor deficits in mice over time .
Dosage Effects in Animal Models
In animal models, the effects of Trovafloxacin-d4 Mesylate have been found to vary with different dosages. For instance, it has been shown to prevent the metastasis of leukemia cells to the lungs and other tissues and prolong the survival of mice at certain dosages .
Metabolic Pathways
Trovafloxacin-d4 Mesylate is metabolized by conjugation . The role of cytochrome P450 oxidative metabolism of Trovafloxacin-d4 Mesylate is minimal . The major metabolites include the ester glucuronide, which appears in the urine, and the N-acetyl metabolite, which appears in the feces and serum .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trovafloxacin-d4 Mesylate involves multiple steps, starting from the basic fluoroquinolone structure. The key steps include:
Formation of the Naphthyridine Core: This involves the cyclization of appropriate precursors to form the naphthyridine ring system.
Introduction of Fluorine Atoms: Fluorine atoms are introduced at specific positions on the naphthyridine ring through electrophilic fluorination reactions.
Formation of the Mesylate Salt: The final step involves the reaction of Trovafloxacin-d4 with methanesulfonic acid to form the mesylate salt.
Industrial Production Methods
Industrial production of Trovafloxacin-d4 Mesylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of the starting materials and intermediates.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and Crystallization: The final product is purified through crystallization and other techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Trovafloxacin-d4 Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Trovafloxacin-d4 Mesylate, which are used for further research and analysis.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to Trovafloxacin.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Trovafloxacin-d4 Mesylate is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in scientific research for understanding the behavior of Trovafloxacin in biological systems.
特性
CAS番号 |
1346601-60-2 |
|---|---|
分子式 |
C21H19F3N4O6S |
分子量 |
516.485 |
IUPAC名 |
7-[(1R,5S)-6-amino-2,2,4,4-tetradeuterio-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;/i5D2,6D2; |
InChIキー |
DYNZICQDCVYXFW-KMPLGVCYSA-N |
SMILES |
CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
同義語 |
7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid-d4 Methanesulfonate; CP 99219-d4; CP 99219-27-d4; Trovafloxacin-d4 Methanesulfonate; Trovafloxacin-d4 Monomethane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)
![[2'-13C]ribothymidine](/img/structure/B583963.png)
![[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583965.png)



![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)





